molecular formula C16H24N2O2 B7986961 [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7986961
M. Wt: 276.37 g/mol
InChI Key: IOMAZBAETXFPRJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.37 g/mol CAS No.: 1353996-33-4 Structural Features:

  • A piperidine ring substituted at the 3-position with a benzyl-ethyl-amino group.
  • An acetic acid moiety at the 1-position of the piperidine.
  • (R)-stereochemistry at the chiral center, critical for biological activity and receptor binding .

Properties

IUPAC Name

2-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAZBAETXFPRJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents such as benzyl chloride and ethyl bromide in the presence of a base like sodium hydride.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium amide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced piperidine derivatives, reduced benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl-ethyl-amino group may facilitate binding to these targets, while the piperidine ring and acetic acid moiety contribute to the overall pharmacophore. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Pharmacological Relevance :

  • Piperidine derivatives are widely explored for their role in targeting neurological, inflammatory, and metabolic pathways.
  • The acetic acid group enhances solubility and facilitates interactions with polar residues in target proteins .

Comparison with Structurally Similar Compounds

[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic Acid

CAS No.: 1353995-96-6 Molecular Weight: 214.31 g/mol Key Differences:

  • Substituent : Replaces benzyl-ethyl with isopropyl-methyl.
  • Impact: Reduced steric bulk compared to benzyl-ethyl may alter receptor binding kinetics. Lower molecular weight (214.31 vs.

[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid

CAS No.: 1354015-76-1 Key Differences:

  • Substituent: Cyclopropyl replaces ethyl in the amino group.
  • Impact :
    • Cyclopropyl’s rigid structure enhances metabolic stability by resisting oxidative degradation.
    • May increase lipophilicity (LogP) compared to the ethyl variant, affecting blood-brain barrier penetration .

[(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic Acid

Source :
Key Differences :

  • Substituent: 4-Methyl-benzimidazole replaces benzyl-ethyl-amino.
  • Pharmacological Profile: Demonstrated COX-2 selectivity (IC₅₀ < 1 µM) and anti-inflammatory activity in rat models. Absence of gastric toxicity highlights how heterocyclic substituents can improve safety profiles compared to alkyl-amino groups .

LY303870 (NK-1 Receptor Antagonist)

Structure : Includes a 2-(4-(piperidin-1-yl)piperidin-1-yl)acetyl group.
Key Differences :

  • Complexity : Larger structure with dual piperidine rings and indole moieties.
  • Activity :
    • High NK-1 receptor affinity (Ki = 0.10–0.15 nM).
    • (R)-enantiomer is 1,000–15,000-fold more potent than (S)-enantiomer, underscoring the role of stereochemistry in target engagement .

Structural and Functional Analysis

Stereochemical Influence

  • The (R)-configuration in the target compound is critical for optimal receptor interactions, as seen in LY303870, where enantiomeric differences drastically alter potency .

Substituent Effects

Compound Substituent Key Pharmacological Property
Target Compound Benzyl-ethyl-amino Balanced lipophilicity and bulk
[(R)-3-(Isopropyl-methyl-amino)... Isopropyl-methyl Enhanced solubility, lower potency
[(R)-3-(Benzyl-cyclopropyl-amino)... Benzyl-cyclopropyl Metabolic stability
Compound 1 () 4-Methyl-benzimidazole COX-2 selectivity, anti-inflammatory

Biological Activity

[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound notable for its piperidine core, which is commonly associated with various pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl-ethyl-amino group and an acetic acid moiety. The synthesis typically involves multi-step organic reactions, which may vary based on desired yields and purity levels. The structural formula can be represented as follows:

 R 3 Benzyl ethyl amino piperidin 1 yl acetic acid\text{ R 3 Benzyl ethyl amino piperidin 1 yl acetic acid}

Synthesis Overview

  • Starting Materials : Piperidine derivatives and acetic acid.
  • Reagents : Common reagents include brominating agents and coupling agents for amine substitutions.
  • Methods : Techniques such as microwave-assisted synthesis or traditional reflux methods are utilized to enhance yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacologically active agent.

Pharmacological Properties

  • Receptor Interaction : The compound is believed to interact with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against Gram-positive bacteria. For instance, compounds structurally related to it have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the similarities and differences in biological activity among compounds sharing structural features:

Compound NameStructure FeaturesUnique Aspects
1-(Benzyl-piperidin-4-yl)-ethanonePiperidine ring with a ketone groupUsed in analgesic formulations
4-(Benzylamino)-piperidineSubstituted piperidine with an amino groupKnown for antidepressant properties
2-(Benzylamino)-2-methylpropanoic acidBranched structure with an amino groupExhibits unique metabolic pathways

The unique substitution pattern of this compound may lead to distinct receptor interactions compared to these analogs.

Study on Antimicrobial Efficacy

A study examined the antimicrobial efficacy of related piperidine derivatives, revealing that certain compounds exhibited over 70% inhibition against E. coli at concentrations around 50 μg/mL . While specific data for this compound is not yet available, its structural similarities suggest potential for comparable activity.

Diabetes Treatment Potential

Research indicates that derivatives of piperidine can influence metabolic pathways relevant to diabetes management. Compounds similar to this compound have shown efficacy in inhibiting DPP-IV activity, which is crucial for controlling blood sugar levels . This suggests that further investigation into the compound could reveal its utility in treating diabetes-related conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.